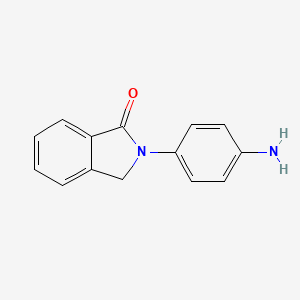

2-(4-Aminophenyl)isoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

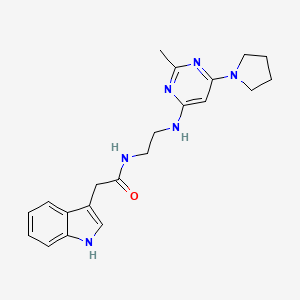

“2-(4-Aminophenyl)isoindolin-1-one” is a chemical compound with the CAS Number: 120972-66-9 . It has a molecular weight of 224.26 and its linear formula is C14H12N2O .

Synthesis Analysis

There are several methods for the synthesis of isoindolin-1-one derivatives. One method involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C14H12N2O/c15-11-5-7-12 (8-6-11)16-9-10-3-1-2-4-13 (10)14 (16)17/h1-8H,9,15H2 .

Chemical Reactions Analysis

Isoindolin-1-one derivatives can be synthesized through various reactions. For instance, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . Another method involves a domino reaction starting with reduction of the azidomethyl group at the ortho position of the donor aromatic substituent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 224.26 and its linear formula of C14H12N2O . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Diverse Bioactivity and Therapeutic Potential

Isoindolin-1-one derivatives, including 2-(4-Aminophenyl)isoindolin-1-one, have been recognized for their significant bioactivity and therapeutic potential. These compounds are found in a range of naturally occurring compounds with diverse biological activities, which are crucial for treating various chronic diseases. The development of synthetic methods for these compounds has introduced a new era in medicinal chemistry, highlighting their importance in drug discovery and development (Upadhyay et al., 2020).

Inhibition of Tubulin Polymerization

Isoindoline derivatives have shown promising results in inhibiting tubulin polymerization, a crucial mechanism in the development of cytostatic agents. These compounds disrupt microtubule assembly, indicating their potential in cancer therapy by degrading the cytoskeleton in a manner similar to colchicine (Gastpar et al., 1998).

Synthesis and Antiproliferative Activity

Innovative synthetic routes for isoindolin-1-one derivatives have been developed, leading to compounds with significant antiproliferative activities. These synthetic methodologies enable the creation of novel derivatives with potential therapeutic applications, particularly in cancer research (Sović et al., 2011).

Green Synthesis Techniques

Research has also focused on green synthesis techniques for isoindolines, aiming to develop environmentally friendly and sustainable methods for producing bioactive molecules. These efforts include solventless reactions and the use of green catalysts, underscoring the importance of eco-friendly approaches in chemical synthesis (Andrade-Jorge et al., 2017).

Catalysis and Material Science

Isoindolin-1-one derivatives play a significant role in catalysis and material science, with applications ranging from the synthesis of organometallic compounds with antitumor properties to the development of new materials with unique properties (Mancilla et al., 2001).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Aminophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the phosphorylation and activation of other CDKs, thereby controlling cell cycle progression .

Mode of Action

This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle regulation and transcription pathways . The downstream effects include the disruption of cell cycle progression and transcription processes, which can lead to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell cycle progression and transcription processes . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNGQYWDALZQMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)

![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)

![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)

![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)

![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)